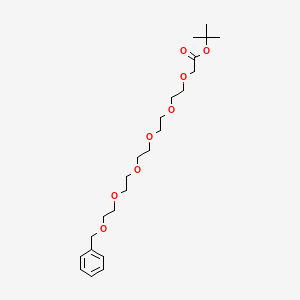

BnO-PEG5-Boc

描述

属性

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O8/c1-23(2,3)31-22(24)20-30-18-16-28-14-12-26-10-9-25-11-13-27-15-17-29-19-21-7-5-4-6-8-21/h4-8H,9-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCCPCCHDIEUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to BnO-PEG5-Boc: A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein binder (warhead) to the E3 ligase recruiting element. The nature of this linker profoundly influences the physicochemical properties and biological activity of the PROTAC. This technical guide provides a comprehensive overview of BnO-PEG5-Boc, a widely utilized polyethylene (B3416737) glycol (PEG)-based linker, focusing on its chemical structure, properties, and applications in the synthesis of PROTACs.

Chemical Structure and Properties

This compound, systematically named tert-butyl (1-(benzyloxy)-3,6,9,12-tetraoxapentan-15-yl)carbamate, is a monodisperse PEG linker featuring a benzyl (B1604629) ether (BnO) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The PEG5 chain consists of five repeating ethylene (B1197577) glycol units, imparting hydrophilicity and flexibility to the molecule.

Chemical Structure:

A summary of the key physicochemical properties of this compound and related compounds is presented in the table below. It is important to note that while data for the exact this compound structure is not consistently available in public literature, the properties of its close analogs provide valuable insights.

| Property | Value | Reference |

| Molecular Formula | C23H39NO8 | N/A |

| Molecular Weight | 457.56 g/mol | N/A |

| CAS Number | 1807537-31-0 | [1][2] |

| Appearance | Likely a colorless to pale yellow oil or solid | [3] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM) and Methanol. The PEG chain enhances aqueous solubility. | [4] |

| Storage Condition | Typically stored at -20°C for long-term stability. | [4] |

Note: Some properties are inferred from structurally similar compounds due to a lack of publicly available data for the exact this compound structure.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, typically involving the protection of one end of a PEG5 derivative, followed by the functionalization of the other end. A plausible synthetic route involves the benzylation of a commercially available Boc-protected PEG5 alcohol.

Hypothetical Synthetic Pathway:

A potential synthetic route for this compound is outlined below. This is a generalized protocol based on standard organic chemistry reactions.

References

what is the function of the benzyl ether in BnO-PEG5-Boc

An In-depth Technical Guide to the Function of Benzyl (B1604629) Ether in BnO-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Benzyl Ether-Pentaethylene Glycol-tert-butyloxycarbonyl (this compound), is a sophisticated chemical tool pivotal in modern drug development, particularly in the synthesis of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic inclusion of distinct protecting groups at each terminus of the hydrophilic PEG5 spacer is central to its utility. This guide provides a detailed examination of the specific function of the benzyl ether (BnO) group, contextualized by its synergistic and orthogonal relationship with the tert-butyloxycarbonyl (Boc) group. We will dissect its role in enabling sequential synthetic strategies, provide detailed experimental protocols for its manipulation, and present quantitative data and logical workflows to illustrate its application.

Core Components and the Principle of Orthogonal Protection

The efficacy of this compound as a linker is derived from the distinct chemical properties of its three core components:

-

Benzyl Ether (BnO) Group: This moiety serves as a robust protecting group for a hydroxyl (-OH) functional group.[1] Its key feature is its stability across a wide range of acidic and basic conditions, which protects the hydroxyl group from unwanted reactions during the initial stages of a multi-step synthesis.[2][3]

-

tert-Butyloxycarbonyl (Boc) Group: The Boc group is one of the most common acid-labile protecting groups used for amines (-NH2).[4][5][6] Its stability in the presence of nucleophiles and bases, coupled with its easy removal under acidic conditions, makes it an ideal counterpart to the benzyl ether.[7][8]

-

Pentaethylene Glycol (PEG5) Linker: This hydrophilic chain of five repeating ethylene (B1197577) glycol units acts as a spacer.[9] The PEG linker enhances the aqueous solubility of the final conjugate, improves pharmacokinetics, and can reduce the immunogenicity of the attached molecules.[10][11][12]

The primary function of the benzyl ether in this molecule is to facilitate orthogonal protection . This principle is fundamental to complex organic synthesis and refers to the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[13] In this compound, the acid-labile Boc group and the hydrogenolysis-labile BnO group are an orthogonal pair. This allows for the selective deprotection and functionalization of one end of the linker without affecting the other, enabling a controlled, stepwise assembly of the final conjugate.

Figure 1. Orthogonal cleavage pathways for this compound.

Quantitative Comparison of Protecting Groups

The selection of a protecting group strategy is dictated by the stability and cleavage conditions. The orthogonal nature of the BnO and Boc groups is summarized below.

| Parameter | Benzyl Ether (BnO) Group | tert-Butyloxycarbonyl (Boc) Group | Orthogonality |

| Protected Group | Hydroxyl (-OH) | Amine (-NH2) | Yes |

| Primary Cleavage | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[14] | Strong Acid (e.g., TFA, HCl)[5] | Yes |

| Alternative Cleavage | Strong Acids, Oxidation, Ozonolysis[1][15] | Lewis Acids (e.g., AlCl₃), Thermal[8][16] | N/A |

| Stability | Stable to mild/strong base, mild acid, many oxidizing/reducing agents.[1][2] | Stable to base, nucleophiles, and hydrogenolysis conditions.[8] | Yes |

| Byproducts | Toluene (B28343) | Isobutylene, CO₂ | N/A |

Synthetic Workflow and Experimental Protocols

The benzyl ether's function is best illustrated through a typical synthetic workflow where this compound is used to conjugate two distinct molecules, Molecule A (containing a reactive carboxyl group) and Molecule B (requiring a hydroxyl for linkage).

Figure 2. Sequential conjugation workflow using this compound.

Experimental Protocol 1: Selective Deprotection of the Boc Group

This procedure exposes the terminal amine for subsequent conjugation.

-

Dissolution: Dissolve the this compound linker in a chlorinated solvent such as Dichloromethane (DCM). A typical concentration is 0.1 M.

-

Acid Addition: To the stirred solution, add an excess of Trifluoroacetic Acid (TFA). A common ratio is 20-50% TFA by volume (v/v) in DCM.[7]

-

Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Remove the TFA and solvent under reduced pressure. The resulting crude amine salt (trifluoroacetate salt) can be co-evaporated with toluene to remove residual acid.

-

Neutralization: For subsequent reactions, the amine salt is typically neutralized in situ by adding a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.

Experimental Protocol 2: Selective Deprotection of the Benzyl Ether Group

This procedure is performed after the amine end has been functionalized and exposes the terminal hydroxyl group.

-

Catalyst Suspension: To a flask charged with a solution of the benzyl-protected intermediate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add 10% Palladium on carbon (Pd/C) catalyst.[2][14] The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas (H₂), typically by evacuating and backfilling the vessel three times. Maintain a positive pressure of H₂ (1 atm, balloon) or use a Parr hydrogenator for higher pressures (1-3 bar).[17]

-

Reaction: Stir the reaction mixture vigorously at room temperature. Reaction times can vary from 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Conclusion

The function of the benzyl ether in the this compound linker is precise and indispensable: it serves as a stable, orthogonal protecting group for a terminal hydroxyl function. Its resistance to the acidic conditions required for Boc group removal is the cornerstone of the linker's utility, empowering chemists to perform sequential, site-specific modifications at opposite ends of the PEG spacer. This capability is critical for the rational design and synthesis of advanced therapeutic and diagnostic agents, making the benzyl ether an enabling feature in the construction of complex molecular architectures.

References

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. nbinno.com [nbinno.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. cphi-online.com [cphi-online.com]

- 12. purepeg.com [purepeg.com]

- 13. catalogimages.wiley.com [catalogimages.wiley.com]

- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 15. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

In-Depth Technical Guide: N-Boc-PEG5-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG5-alcohol, a versatile heterobifunctional linker crucial in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

N-Boc-PEG5-alcohol is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amine. This structure allows for sequential and controlled conjugation to two different molecular entities. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a critical factor in biological applications.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₁NO₇ | [1] |

| Molecular Weight | 337.41 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| CAS Number | 1404111-67-6 | [2] |

Key Applications in Drug Development

N-Boc-PEG5-alcohol is a key building block in the construction of complex biomolecules. Its primary application lies in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3] The PEG linker in PROTACs, such as that provided by N-Boc-PEG5-alcohol, plays a critical role in optimizing the distance between the target protein and the E3 ligase, which is essential for efficient ternary complex formation and subsequent degradation.

Experimental Protocols

The utility of N-Boc-PEG5-alcohol stems from the orthogonal reactivity of its two functional groups: the Boc-protected amine and the hydroxyl group.

Deprotection of the Boc Group

The Boc protecting group can be efficiently removed under mild acidic conditions to yield a free primary amine. This amine can then be coupled to a molecule of interest, such as an E3 ligase ligand.

Materials:

-

N-Boc-PEG5-alcohol

-

Dichloromethane (B109758) (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Argon or Nitrogen source

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Appropriate solvent system for TLC (e.g., DCM/Methanol)

Procedure:

-

Dissolve N-Boc-PEG5-alcohol in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the solution. A typical concentration is 20-50% (v/v) of TFA in DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.

Derivatization of the Hydroxyl Group

The terminal hydroxyl group can be activated or converted to other functional groups for subsequent conjugation, for example, to a target protein ligand. Common derivatization reactions include tosylation, mesylation, or conversion to an azide (B81097) or an alkyne for click chemistry applications.

Example: Tosylation of the Hydroxyl Group

Materials:

-

N-Boc-PEG5-alcohol

-

Anhydrous dichloromethane (DCM) or pyridine (B92270)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (if using DCM)

-

Argon or Nitrogen source

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve N-Boc-PEG5-alcohol in anhydrous DCM or pyridine under an inert atmosphere.

-

If using DCM, add TEA or DMAP as a base.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

If DCM was used, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting tosylated product by silica gel column chromatography.

Visualizing the Workflow and Logic

To better illustrate the role and utility of N-Boc-PEG5-alcohol, the following diagrams depict a generalized experimental workflow for PROTAC synthesis and the logical relationship of its functional components.

Caption: Generalized workflow for the synthesis of a PROTAC using N-Boc-PEG5-alcohol.

Caption: Logical relationship of the functional components of N-Boc-PEG5-alcohol.

References

An In-depth Technical Guide to the Synthesis of BnO-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-N-Boc-amino-15-benzyloxy-4,7,10,13-tetraoxa-pentadecane (BnO-PEG5-Boc), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker crucial in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, starting materials, detailed experimental protocols, and quantitative data to facilitate its reproducible synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall strategy involves the mono-benzylation of pentaethylene glycol to form the key intermediate, O-benzyl-pentaethylene glycol (BnO-PEG5-OH). This intermediate is then converted to the corresponding amine (BnO-PEG5-NH2), which is subsequently protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Two primary routes are presented for the conversion of the hydroxyl group of BnO-PEG5-OH to the amine functionality: the Mitsunobu reaction followed by phthalimide (B116566) deprotection (Gabriel Synthesis) and direct conversion via mesylation and amination.

Starting Materials and Reagents

The synthesis of this compound requires the following key starting materials and reagents. It is recommended to use reagents from reputable chemical suppliers and to purify solvents as needed.

| Starting Material/Reagent | Formula | Molecular Weight ( g/mol ) | Supplier Examples |

| Pentaethylene Glycol | C10H22O6 | 238.28 | Sigma-Aldrich, TCI |

| Benzyl (B1604629) Bromide | C7H7Br | 171.03 | Acros Organics, Alfa Aesar |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich, Strem Chemicals |

| Tetrahydrofuran (B95107) (THF), anhydrous | C4H8O | 72.11 | Fisher Scientific, J.T. Baker |

| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | C6H10N2O4 / C8H14N2O4 | 174.15 / 202.21 | Sigma-Aldrich, Combi-Blocks |

| Triphenylphosphine (B44618) | C18H15P | 262.29 | Strem Chemicals, Oakwood Chemical |

| Phthalimide | C8H5NO2 | 147.13 | Alfa Aesar, TCI |

| Hydrazine (B178648) monohydrate | H6N2O | 50.06 | Sigma-Aldrich, Acros Organics |

| Methanesulfonyl Chloride | CH3ClO2S | 114.55 | Oakwood Chemical, TCI |

| Ammonia (B1221849) (7N in Methanol) | NH3 | 17.03 | Sigma-Aldrich, Fisher Scientific |

| Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) | C10H18O5 | 218.25 | TCI, Combi-Blocks |

| Triethylamine (B128534) | C6H15N | 101.19 | Fisher Scientific, Sigma-Aldrich |

| Dichloromethane (B109758) (DCM) | CH2Cl2 | 84.93 | J.T. Baker, EMD Millipore |

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Synthesis of O-Benzyl-pentaethylene glycol (BnO-PEG5-OH)

This procedure utilizes the Williamson ether synthesis to mono-benzylate pentaethylene glycol.

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of pentaethylene glycol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford BnO-PEG5-OH as a colorless oil.

Synthesis of BnO-PEG5-amine (BnO-PEG5-NH2)

Two effective methods for the conversion of the hydroxyl group to a primary amine are presented below.

This two-step sequence involves the initial formation of a phthalimide intermediate, followed by deprotection to yield the primary amine.

Step 1: Synthesis of N-(BnO-PEG5)-phthalimide

-

To a solution of BnO-PEG5-OH (1.0 equivalent), triphenylphosphine (1.5 equivalents), and phthalimide (1.5 equivalents) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(BnO-PEG5)-phthalimide.

Step 2: Synthesis of BnO-PEG5-amine

-

Dissolve the N-(BnO-PEG5)-phthalimide from the previous step in ethanol.

-

Add hydrazine monohydrate (10 equivalents) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

-

Filter the precipitate and wash with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield BnO-PEG5-amine as an oil.

This two-step route involves the conversion of the alcohol to a good leaving group (mesylate) followed by nucleophilic substitution with ammonia.

Step 1: Synthesis of BnO-PEG5-OMs

-

Dissolve BnO-PEG5-OH (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain BnO-PEG5-OMs, which can often be used in the next step without further purification.

Step 2: Synthesis of BnO-PEG5-amine

-

Dissolve the crude BnO-PEG5-OMs in a 7N solution of ammonia in methanol.

-

Stir the reaction mixture in a sealed vessel at room temperature for 48 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield BnO-PEG5-amine.

Synthesis of this compound

This final step involves the protection of the primary amine with a Boc group.

Protocol:

-

Dissolve BnO-PEG5-amine (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc anhydride, 1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel to afford this compound as a colorless oil.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Yields are representative and may vary depending on reaction scale and purity of reagents.

| Step | Reaction | Reactants | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| 1 | Williamson Ether Synthesis | Pentaethylene Glycol, NaH, Benzyl Bromide | THF | 12-16 h | 0 to RT | 60-75 |

| 2a | Mitsunobu Reaction | BnO-PEG5-OH, PPh3, Phthalimide, DEAD/DIAD | THF | 6-8 h | 0 to RT | 70-85 |

| 2b | Gabriel Deprotection | N-(BnO-PEG5)-phthalimide, Hydrazine | Ethanol | 4 h | Reflux | 85-95 |

| 3a | Mesylation | BnO-PEG5-OH, MsCl, Et3N | DCM | 4 h | 0 to RT | >95 (crude) |

| 3b | Amination | BnO-PEG5-OMs, NH3/MeOH | Methanol | 48 h | RT | 60-70 (over 2 steps) |

| 4 | Boc Protection | BnO-PEG5-NH2, (Boc)2O, Et3N | DCM | 12-16 h | RT | 85-95 |

Visualized Synthesis Pathway

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Overall synthetic scheme for this compound.

References

BnO-PEG5-Boc: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, BnO-PEG5-Boc (CAS No. 1807537-31-0). Understanding the chemical stability of this reagent is critical for its effective use in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), antibody-drug conjugates (ADCs), and other complex biomolecules, ensuring reproducibility and the integrity of final products.

Core Concepts: Chemical Structure and Stability

This compound, or tert-butyl (1-(benzyloxy)-3,6,9,12,15-pentaoxa-18-yl)carbamate, possesses three key chemical features that dictate its stability profile: a benzyl (B1604629) ether (BnO) group, a polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protecting group. The overall stability is a composite of the individual stabilities of these functionalities.

Quantitative Stability Data Summary

Table 1: Predicted Stability of this compound under Various Conditions

| Parameter | Condition | Expected Stability | Primary Degradation Pathway |

| pH | Acidic (pH < 4) | Low | Cleavage of the Boc-group.[1][2] |

| Neutral (pH 6-8) | High | Minimal degradation expected. | |

| Basic (pH > 9) | Moderate to High | Generally stable, but strong basic conditions should be monitored. | |

| Temperature | -20°C to 8°C | High | Recommended storage temperature for long-term stability.[3][4] |

| Room Temperature | Moderate | Stable for short periods (e.g., shipping).[4] | |

| Elevated (>40°C) | Low | Potential for thermal degradation of the Boc-group and PEG chain.[5] | |

| Light | UV/Visible Light | Moderate | Potential for photo-oxidation of the PEG chain and benzyl group. |

| Oxidizing Agents | e.g., H₂O₂ | Low | Oxidation of the PEG chain and benzyl ether. |

| Reducing Agents | e.g., NaBH₄ | High | Generally stable. |

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage (months to years). [4] 2-8°C for short-term storage (days to weeks). [3] | Minimizes thermal degradation and preserves chemical integrity. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation of the PEG and benzyl ether moieties. |

| Light Exposure | Store in a dark container or protect from light.[4] | Prevents photo-degradation. |

| Moisture | Store in a dry, sealed container.[3][4] | Prevents hydrolysis, particularly if acidic or basic contaminants are present. |

Potential Degradation Pathways

The primary modes of degradation for this compound are acid-catalyzed hydrolysis of the Boc group and oxidation of the PEG chain and benzyl ether.

Caption: this compound Degradation Pathways.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental context and available analytical techniques.

Protocol 1: pH Stability Assessment

Objective: To determine the rate of degradation of this compound at different pH values.

Methodology:

-

Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12).

-

Dissolve a known concentration of this compound in each buffer to create test solutions.

-

Incubate the solutions at a controlled temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quench any reaction by neutralizing the pH if necessary.

-

Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the remaining this compound and identify any degradation products.

-

Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Caption: Workflow for pH Stability Testing.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the effect of temperature on the stability of this compound.

Methodology:

-

Aliquot solid samples of this compound into several vials.

-

Expose the vials to a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

At defined time intervals (e.g., 1, 7, 14, 30 days), remove a vial from each temperature.

-

Dissolve the sample in a suitable solvent.

-

Analyze the sample by HPLC or another appropriate method to assess purity and the presence of degradation products.

-

Alternatively, for more detailed analysis of thermal decomposition, Thermogravimetric Analysis (TGA) can be performed.[6][7] This involves heating the sample at a constant rate and monitoring the weight loss to identify decomposition temperatures.

Protocol 3: Photostability Assessment (adapted from ICH Q1B Guidelines)[8]

Objective: To determine the impact of light exposure on the stability of this compound.

Methodology:

-

Prepare two sets of samples of this compound (solid or in a photochemically inert solvent).

-

Wrap one set of samples in aluminum foil to serve as a dark control.

-

Expose both sets of samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8]

-

Ensure a controlled temperature during the experiment.

-

After a specified duration of exposure (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and control samples.

-

Use HPLC to compare the purity and degradation profiles of the light-exposed samples to the dark controls.

Conclusion

This compound is a versatile linker that requires careful handling and storage to ensure its optimal performance in chemical synthesis. The primary stability concerns are the acid-lability of the Boc group and the potential for oxidation of the PEG and benzyl ether moieties. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, researchers can significantly extend the shelf-life and maintain the high purity of this reagent. For critical applications, it is advisable to perform in-house stability testing under the specific experimental conditions to be employed.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. BOC-NH-PEG5-NH2 | CAS:189209-27-6 | Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. Butyl Rubber-Based Composite: Thermal Degradation and Prediction of Service Lifetime [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

BnO-PEG5-Boc: An In-depth Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BnO-PEG5-Boc is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. It features a polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units, affording increased hydrophilicity and biocompatibility to the target molecule. One terminus is protected by a tert-butyloxycarbonyl (Boc) group, a common acid-labile protecting group in peptide synthesis, while the other is capped with a benzyl (B1604629) ether (BnO) group. This compound is particularly valuable as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] In peptide synthesis, it can be incorporated to introduce a flexible and hydrophilic spacer within a peptide sequence.

This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and relevant data for researchers.

Chemical Properties and Handling

A clear understanding of the chemical properties of this compound is crucial for its successful application.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₇NO₈ | N/A |

| Molecular Weight | 455.54 g/mol | N/A |

| Appearance | Colorless to light yellow oil | N/A |

| Storage Conditions | Store at -20°C, keep dry | N/A |

| Solubility | Soluble in DCM, DMF, and other common organic solvents | N/A |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence on a solid support using standard peptide coupling methodologies. The following sections outline a general protocol for its use in a typical Boc-SPPS workflow.

Diagram of Boc-SPPS Workflow for this compound Incorporation

Caption: General workflow for the incorporation of this compound in Boc-SPPS.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific peptide sequence and solid support used.

1. Materials and Reagents

-

This compound

-

Pre-loaded resin (e.g., Merrifield or PAM resin with the first amino acid)

-

Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

Piperidine (for Fmoc SPPS)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/DCM)

-

Diethyl ether, cold

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

2. Resin Preparation and Swelling

-

Place the desired amount of pre-loaded resin in a solid-phase synthesis vessel.

-

Add DCM to swell the resin for 30 minutes.

-

Drain the DCM.

3. Boc Deprotection

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

4. Coupling of this compound

-

In a separate vial, dissolve this compound (1.5-2 equivalents relative to resin loading) and HBTU (1.5-2 equivalents) in DMF.

-

Add DIPEA (3-4 equivalents) to the activation mixture and let it stand for 2-5 minutes.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test (beads remain colorless) indicates complete coupling.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

5. Peptide Chain Elongation

Repeat the deprotection (Step 3) and coupling (Step 4, using the next Boc-protected amino acid) cycles for each subsequent amino acid in the desired sequence.

6. Final Cleavage and Deprotection

-

After the final coupling and deprotection step, wash the resin thoroughly with DCM and dry it under vacuum.

-

Carefully add the cleavage cocktail (e.g., 90% HF, 10% anisole) to the resin in a specialized HF cleavage apparatus.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation.

7. Purification

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a gradient of water and acetonitrile containing 0.1% TFA.

-

Collect the fractions containing the desired peptide and confirm the purity and identity by analytical HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide product.

Data Presentation

The following tables provide representative data that may be obtained during the synthesis and characterization of a peptide containing this compound. Note: This is example data and actual results will vary.

Table 1: Representative Coupling Efficiency

| Coupling Step | Reagent | Time (h) | Ninhydrin Test Result | Estimated Efficiency |

| This compound | HBTU/DIPEA | 2 | Negative | >99% |

| Boc-Ala-OH | HBTU/DIPEA | 1.5 | Negative | >99% |

| Boc-Leu-OH | HBTU/DIPEA | 1.5 | Negative | >99% |

Table 2: Representative Yield and Purity Data

| Peptide Sequence | Crude Yield (mg) | Purity after Cleavage (%) | Purified Yield (mg) | Final Purity (%) |

| Ac-Ala-Leu-(BnO-PEG5)-NH₂ | 85 | 75 | 55 | >98% |

PROTAC Synthesis Workflow

This compound is a key building block for PROTACs. The following diagram illustrates its role in connecting a warhead for the protein of interest (POI) and a ligand for an E3 ligase.

Caption: Conceptual diagram of PROTAC assembly using this compound as a linker.

Conclusion

This compound is a versatile and valuable tool for researchers in peptide synthesis and drug discovery. Its hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of peptides and other biomolecules. The presence of the Boc protecting group makes it readily compatible with standard solid-phase peptide synthesis protocols. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in the laboratory. It is important to note that the provided protocols are general and may require optimization for specific applications.

References

Methodological & Application

Application Notes and Protocols for BnO-PEG5-Boc in Solid-Phase Peptide Synthesis and Related Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BnO-PEG5-Boc linker is a versatile chemical entity featuring a benzyl (B1604629) ether, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. While primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, its structural components also lend themselves to applications in solid-phase peptide synthesis (SPPS), particularly for the introduction of PEGylated spacers. This document provides a detailed protocol for a standard Boc-SPPS workflow, alongside a proposed method for the incorporation of the this compound linker and an overview of its established role in PROTAC synthesis.

Core Concepts of Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a well-established methodology for the stepwise synthesis of peptides on a solid support. The core principle involves the use of the acid-labile Boc group for the temporary protection of the N-terminal amine of the growing peptide chain. Each cycle of amino acid addition consists of two main steps: the deprotection of the N-terminal Boc group with an acid, typically trifluoroacetic acid (TFA), and the coupling of the next Boc-protected amino acid.

Proposed Protocol for SPPS using a PEG Linker on a Solid Support

This protocol outlines a general procedure for Boc-SPPS on a pre-loaded resin and provides a conceptual framework for the manual incorporation of a linker like this compound.

Materials and Reagents

| Reagent/Material | Purpose |

| Merrifield Resin | Solid support |

| Boc-protected amino acids | Building blocks for peptide synthesis |

| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent |

| N-Hydroxybenzotriazole (HOBt) | Coupling additive to suppress side reactions |

| Dichloromethane (DCM) | Solvent for washing and reactions |

| N,N-Dimethylformamide (DMF) | Solvent for washing and coupling |

| Trifluoroacetic acid (TFA) | Reagent for Boc deprotection |

| Diisopropylethylamine (DIEA) | Base for neutralization |

| Piperidine in DMF (20%) | For Fmoc deprotection (if applicable) |

| Acetic anhydride/Pyridine in DMF | Capping solution |

| Hydrogen Fluoride (HF) or TFMSA | Cleavage from resin and side-chain deprotection |

| Scavengers (e.g., anisole, thioanisole) | To protect sensitive residues during cleavage |

Experimental Workflow for Boc-SPPS

Application Notes and Protocols for BnO-PEG5-Boc as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

The BnO-PEG5-Boc linker is a polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of hydrophilicity and a defined length, making it a valuable tool in the rational design and synthesis of PROTACs. The PEG spacer can enhance the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development. The Boc-protected amine and the benzyl (B1604629) ether termini provide orthogonal handles for the sequential conjugation of the POI and E3 ligase ligands.

This compound Linker Profile

| Property | Value |

| Chemical Name | 1-(Benzyloxy)-15-(tert-butoxycarbonylamino)-3,6,9,12-tetraoxapentadecan-1-one |

| CAS Number | 1807537-31-0 |

| Molecular Formula | C23H38O8 |

| Molecular Weight | 442.54 g/mol |

| Structure |  |

| Description | A heterobifunctional PEG linker with a benzyl ether and a Boc-protected amine. |

Hypothetical PROTAC Design and Synthesis using this compound

To illustrate the application of the this compound linker, we will describe the synthesis of a hypothetical PROTAC, PROTAC-X , designed to target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.

Logical Relationship of PROTAC-X Action

Caption: Logical workflow of PROTAC-X mediated degradation of BRD4.

Experimental Protocols

Protocol 1: Synthesis of PROTAC-X

This protocol outlines a potential synthetic route for PROTAC-X, starting from the this compound linker.

Experimental Workflow for PROTAC-X Synthesis

Caption: Synthetic workflow for the hypothetical PROTAC-X.

Materials:

-

This compound

-

Palladium on carbon (10%)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (Et3N)

-

JQ1 derivative with a free phenol (B47542) group

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

VHL ligand with a carboxylic acid functionality

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Standard laboratory glassware and purification equipment (HPLC)

Procedure:

-

Debenzylation of this compound: Dissolve this compound in methanol (B129727) and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere at room temperature for 16 hours. Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the alcohol derivative.

-

Mesylation: Dissolve the alcohol derivative in DCM and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the mesylate.

-

Conjugation to JQ1 derivative: To a solution of the JQ1 derivative in DMF, add potassium carbonate and the mesylated linker. Heat the reaction mixture to 60°C and stir for 12 hours. After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

-

Boc Deprotection: Dissolve the product from the previous step in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the amine salt.

-

Amide Coupling with VHL ligand: To a solution of the VHL ligand in DMF, add HATU and DIPEA. Stir for 10 minutes, then add the amine salt from the previous step. Stir the reaction mixture at room temperature for 4 hours.

-

Purification: Purify the final PROTAC-X by reverse-phase HPLC.

Protocol 2: Western Blot for BRD4 Degradation

This protocol details the procedure to assess the ability of PROTAC-X to induce the degradation of BRD4 in a human cell line (e.g., HeLa or HEK293T).

Materials:

-

HeLa or HEK293T cells

-

PROTAC-X

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 18 hours). Include a co-treatment with a proteasome inhibitor as a control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the BRD4 levels to the loading control.

Data Presentation

The quantitative data from the western blot analysis can be used to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 1: Degradation of BRD4 by PROTAC-X in HeLa Cells (Hypothetical Data)

| Concentration of PROTAC-X | % BRD4 Remaining (Normalized to Vehicle) |

| Vehicle (DMSO) | 100 |

| 0.1 nM | 95 |

| 1 nM | 80 |

| 10 nM | 55 |

| 100 nM | 20 |

| 1 µM | 10 |

| 10 µM | 8 |

Table 2: Degradation Parameters for PROTAC-X (Hypothetical Data)

| Parameter | Value |

| DC50 | ~15 nM |

| Dmax | >90% |

Conclusion

The this compound linker is a versatile building block for the synthesis of PROTACs. Its PEG structure can confer favorable solubility properties, while its functional groups allow for a modular and efficient synthetic strategy. The provided protocols for the synthesis of a hypothetical BRD4-targeting PROTAC and its biological evaluation serve as a general guide for researchers entering the field of targeted protein degradation. The successful design and synthesis of potent PROTACs require careful optimization of the linker length and composition to achieve optimal ternary complex formation and subsequent protein degradation.

Application Notes and Protocols: TFA-Mediated Deprotection of BnO-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its widespread use stems from its stability under a broad range of chemical conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the efficient deprotection of O-benzyl-pentaethylene glycol-N-Boc-amine (BnO-PEG5-Boc) using trifluoroacetic acid (TFA), yielding the corresponding primary amine, BnO-PEG5-NH2, as its trifluoroacetate (B77799) salt. This protocol is designed to be a reliable resource for researchers utilizing PEG linkers in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics.

Reaction Principle

The deprotection of the Boc group is an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid like TFA. This protonation facilitates the collapse of the carbamate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. The resulting amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt, in this case, the trifluoroacetate salt.

Data Presentation

The following table summarizes the key quantitative data for the TFA-mediated deprotection of this compound.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) |

| TFA Concentration | 20-50% (v/v) in DCM |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 1 - 2 hours |

| Typical Yield | >95% (as the TFA salt) |

| Product Purity (by HPLC) | >98% |

Experimental Protocols

Materials

-

This compound (Starting Material)

-

Trifluoroacetic Acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Deprotection Procedure

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) to the stirred solution of the starting material. A 1:1 mixture of TFA and DCM is also commonly used for rapid deprotection.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the disappearance of the starting material.

-

Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (2-3 times). The resulting product is the trifluoroacetate salt of BnO-PEG5-NH2, which can often be used directly in subsequent steps.

Work-up for the Free Amine (Optional)

-

Neutralization: Dissolve the crude TFA salt in DCM and transfer it to a separatory funnel. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid. Be cautious as CO₂ evolution will occur.

-

Extraction: Extract the aqueous layer with DCM (3 times).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, BnO-PEG5-NH2.

Mandatory Visualization

Caption: Workflow for the TFA-mediated deprotection of this compound.

Characterization Data (Representative)

This compound (Starting Material):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.37-7.27 (m, 5H, Ar-H), 5.05 (br s, 1H, NH), 4.57 (s, 2H, Ar-CH₂), 3.68-3.60 (m, 16H, O-CH₂-CH₂-O), 3.54 (t, J = 5.2 Hz, 2H, O-CH₂), 3.32 (q, J = 5.2 Hz, 2H, NH-CH₂), 1.44 (s, 9H, C(CH₃)₃).

BnO-PEG5-NH₂ • TFA (Product):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (br s, 3H, NH₃⁺), 7.36-7.27 (m, 5H, Ar-H), 4.57 (s, 2H, Ar-CH₂), 3.75-3.59 (m, 18H, O-CH₂-CH₂-O), 3.19 (t, J = 5.0 Hz, 2H, NH₃⁺-CH₂).

Troubleshooting

-

Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to proceed for a longer duration. Alternatively, a higher concentration of TFA can be used.

-

Product Isolation Issues: The TFA salt of the product is often a viscous oil. If a solid is desired, attempting to precipitate the product from a concentrated solution by the addition of a non-polar solvent like diethyl ether may be effective. For the free amine, ensure complete neutralization and thorough extraction to maximize yield.

Conclusion

The use of trifluoroacetic acid in dichloromethane provides a robust and high-yielding method for the deprotection of this compound. This protocol offers a straightforward and reliable procedure for researchers in drug development and related fields, facilitating the synthesis of complex, PEGylated molecules. Careful monitoring and appropriate work-up procedures are key to obtaining the desired product in high purity.

Application Notes and Protocols for the Conjugation of Boc-Protected Amino-PEGs to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of bioconjugation and drug development, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the process of covalently attaching PEG chains, can enhance solubility, extend circulation half-life, and reduce the immunogenicity of proteins, peptides, and small molecule drugs.

This document provides detailed application notes and protocols for the use of Boc-protected amino-PEG linkers in conjugation to primary amines. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[1][2] This allows for a controlled, sequential approach to synthesizing complex bioconjugates, such as antibody-drug conjugates (ADCs).

The protocols herein describe a two-stage process:

-

Boc Deprotection: The removal of the Boc group from the PEG linker to expose a reactive primary amine.

-

Conjugation to a Primary Amine: The coupling of the deprotected PEG-amine to a target molecule. While the initial user query specified a "BnO" (benzyloxy) group, this protocol focuses on the more broadly applicable and well-documented chemistry of Boc-protected amino-PEGs. The core principles of Boc deprotection and subsequent amine conjugation remain the same. A common strategy for this conjugation is the formation of a stable amide bond with a carboxyl group on the target molecule, often activated as an N-hydroxysuccinimide (NHS) ester.

Data Presentation: Quantitative Analysis

The efficiency of conjugation reactions is critical for yield and purity. The following tables summarize key quantitative data for the Boc deprotection and subsequent amine conjugation steps.

Table 1: Boc Deprotection Reaction Parameters and Efficiency

| Parameter | Condition | Expected Outcome | Citation |

| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Quantitative deprotection | [1][3] |

| TFA Concentration | 20-50% (v/v) | Complete removal of the Boc group | [3] |

| Temperature | 0°C to Room Temperature | Controlled reaction | [1][3] |

| Reaction Time | 1 - 2 hours | Full conversion to the primary amine | [1][3] |

| Scavengers (Optional) | Triisopropylsilane (TIS) (2.5 - 5%) | Prevents side reactions with sensitive residues | [3][4] |

| Confirmation | Mass Spectrometry | Mass loss of 100.12 Da | [4] |

| Confirmation | ¹H NMR | Disappearance of t-butyl peak (~1.4 ppm) | [5][6] |

Table 2: Amine Conjugation (via NHS Ester) Parameters and Efficiency

| Parameter | Condition | Expected Outcome | Citation |

| Reaction pH | 8.3 - 8.5 | Optimal for amine reactivity | [7] |

| Buffer | 0.1 M Sodium Bicarbonate, PBS | Non-amine containing buffer is crucial | [8][9] |

| Molar Ratio (NHS-Ester:Amine) | 5-fold to 20-fold molar excess | High conjugation efficiency | [4][9] |

| Temperature | Room Temperature | Standard condition | |

| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity | [4][9] |

| Solvent for NHS Ester | Anhydrous DMF or DMSO | For dissolving the NHS ester before adding to aqueous buffer | [9][10] |

| Expected Efficiency | >90% | With optimized conditions | [4] |

Reaction Mechanism and Experimental Workflow

The overall process involves the deprotection of the Boc-PEG-amine followed by its conjugation to an activated molecule, such as one containing an NHS ester.

Caption: General reaction scheme for Boc deprotection and subsequent amine conjugation.

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC), a common application for this chemistry.

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

Protocol 1: Boc Deprotection of a PEG Linker

This protocol describes the standard procedure for removing a Boc protecting group from an amino-PEG linker using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected amino-PEG linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (Optional, as a scavenger)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate solution (for neutralization, if needed)

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask.[3]

-

Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction, especially for sensitive substrates.

-

Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3] If the substrate contains sensitive functional groups prone to alkylation by the released tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[3][4]

-

Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.[3]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.[1][3]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

-

To remove residual TFA, co-evaporate with toluene (B28343) (3x).[3] The resulting TFA salt of the deprotected PEG-amine is often pure enough to be used directly in the subsequent conjugation step.

-

Optional Neutralization: If the free amine is required, dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]

-

Protocol 2: Conjugation of Deprotected PEG-Amine to an NHS-Ester Activated Molecule

This protocol provides a general method for conjugating the primary amine of the deprotected PEG linker to a molecule that has been pre-activated with an NHS ester.

Materials:

-

Deprotected PEG-Amine (from Protocol 1)

-

NHS-ester activated molecule (e.g., protein, peptide, small molecule drug)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or PBS, pH adjusted to 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris. [7][9]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel (e.g., microcentrifuge tube or flask)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

-

Prepare Amine Solution: Dissolve the deprotected PEG-amine in the conjugation buffer (pH 8.3-8.5).

-

Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-ester activated molecule in a small amount of anhydrous DMF or DMSO. NHS esters are moisture-sensitive and can hydrolyze quickly in aqueous solutions.[9]

-

Conjugation Reaction:

-

Add the dissolved NHS ester solution to the PEG-amine solution. A 5- to 20-fold molar excess of the NHS ester is often used to ensure efficient conjugation, though this should be optimized for each specific application.[4][9]

-

The final concentration of the organic solvent (DMF/DMSO) should ideally be less than 10% of the total reaction volume to avoid denaturation of proteins.[9]

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight on ice, with gentle stirring or agitation.[8][7]

-

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.[10]

-

Purification: Remove unreacted reagents and byproducts from the final PEGylated conjugate. The choice of method depends on the nature of the conjugate:

-

For macromolecules (e.g., proteins): Size-exclusion chromatography (gel filtration) or dialysis are effective for separating the larger conjugate from smaller unreacted molecules.[8]

-

For small molecules: Preparative reverse-phase HPLC is typically used for purification.

-

-

Characterization: Confirm the successful conjugation using analytical techniques such as LC-MS (to verify the expected molecular weight increase) and HPLC (to assess purity).[5] For proteins, SDS-PAGE will show a shift in molecular weight corresponding to the attached PEG linker.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

Application Notes and Protocols for Surface Modification of Nanoparticles with BnO-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic efficacy of drug delivery systems. PEGylation imparts a hydrophilic shield to the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), prevent aggregation, and prolong systemic circulation time, thereby enabling passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[1][2]

BnO-PEG5-Boc is a heterobifunctional PEG linker that offers a versatile platform for nanoparticle surface modification and subsequent bioconjugation. This linker possesses a benzyloxy (BnO) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. The Boc group provides a stable protecting group for the primary amine, which can be readily removed under acidic conditions to allow for covalent attachment to the nanoparticle surface. The terminal benzyloxy group can serve as a protecting group for a hydroxyl functionality, which, after deprotection, can be used for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic payloads.

These application notes provide a comprehensive guide for the surface modification of carboxylated nanoparticles using this compound, including detailed experimental protocols, characterization methods, and representative data.

Key Applications

-

Prolonged Systemic Circulation: The hydrophilic PEG chains create a "stealth" effect, reducing clearance by the mononuclear phagocyte system (MPS) and extending the in-vivo half-life of the nanoparticles.[2]

-

Enhanced Stability: The PEG layer provides steric hindrance, preventing nanoparticle aggregation in biological media.

-

Platform for Targeted Drug Delivery: The terminal benzyloxy group, after deprotection, offers a reactive site for the covalent attachment of targeting moieties (e.g., antibodies, peptides, aptamers) for active targeting of specific cells or tissues.

-

Improved Drug Loading and Release: The PEG spacer can influence the drug loading capacity and release kinetics of the nanoparticles.

Experimental Protocols

This section details the multi-step process for the surface modification of nanoparticles with this compound, which involves the deprotection of the Boc group followed by the covalent coupling of the resulting amine to carboxylated nanoparticles.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to expose the primary amine, yielding BnO-PEG5-NH2.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 100 mg in 2 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 5 mL).

-

Neutralize the resulting TFA salt by dissolving the residue in DCM and washing with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine (BnO-PEG5-NH2).

Protocol 2: Surface Modification of Carboxylated Nanoparticles

This protocol details the covalent conjugation of the deprotected BnO-PEG5-NH2 to nanoparticles displaying carboxyl functional groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4][5]

Materials:

-

Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

-

BnO-PEG5-NH2 (from Protocol 1)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Centrifuge

-

Probe sonicator or bath sonicator

Procedure:

-

Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate the suspension to ensure a homogenous dispersion.

-

Activation of Carboxyl Groups: Add EDC (e.g., 5-fold molar excess relative to surface carboxyl groups) and NHS (e.g., 5-fold molar excess) to the nanoparticle suspension.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming a more reactive NHS ester.

-

Purification of Activated Nanoparticles: Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing excess EDC and NHS. Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.

-

Conjugation Reaction: Add a solution of BnO-PEG5-NH2 (e.g., 10 to 50-fold molar excess relative to the nanoparticles) in Coupling Buffer to the activated nanoparticle suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

-

Final Purification: Centrifuge the PEGylated nanoparticle suspension. Remove the supernatant containing unreacted PEG linker and quenching reagents. Resuspend the nanoparticle pellet in a suitable storage buffer (e.g., PBS). Repeat the washing step three times.

-

Store the purified PEGylated nanoparticles at 4°C.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to assess the physicochemical properties of the PEGylated nanoparticles.

| Parameter | Method | Purpose | Expected Outcome for Successful PEGylation |

| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles. | An increase in the hydrodynamic diameter compared to unmodified nanoparticles. A low PDI value (<0.2) indicates a monodisperse population. |

| Surface Charge | Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A shift in the zeta potential towards a more neutral value compared to the negatively charged carboxylated nanoparticles. |

| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic chemical bonds of the PEG linker on the nanoparticle surface. | Appearance of characteristic C-O-C ether stretching peaks from the PEG backbone. |

| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the size, shape, and morphology of the nanoparticles. | Nanoparticles should appear well-dispersed with no significant aggregation. A faint halo around the nanoparticles may be visible, indicative of the PEG layer. |

| Quantification of PEGylation | Thermogravimetric Analysis (TGA) | To determine the amount of PEG grafted onto the nanoparticle surface by measuring weight loss upon heating. | A weight loss profile corresponding to the thermal decomposition of the organic PEG layer, allowing for the calculation of grafting density. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | An increase in the carbon and oxygen signals relative to the core elements of the nanoparticle. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information and quantification of the PEG chains.[6] | Characteristic proton signals of the PEG ethylene (B1197577) glycol units can be observed and quantified. |

Quantitative Data Summary

The following tables provide representative data for carboxylated nanoparticles before and after surface modification with this compound.

Table 1: Physicochemical Properties of Nanoparticles

| Sample | Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |

| Carboxylated Nanoparticles | 125.3 ± 2.1 | 0.15 ± 0.02 | -35.8 ± 1.5 |

| This compound Modified Nanoparticles | 142.8 ± 3.5 | 0.18 ± 0.03 | -12.4 ± 1.1 |

Table 2: Quantification of Surface PEGylation

| Sample | Method | Result |

| This compound Modified Nanoparticles | TGA | 15.2% weight loss attributed to PEG |

| XPS | Increase in C1s and O1s atomic concentration |

Visualization of Workflows and Concepts

Caption: Workflow for the surface modification of nanoparticles with this compound.

Caption: The "stealth" effect of PEGylation leading to enhanced therapeutic delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00581A [pubs.rsc.org]

- 4. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

Application Notes and Protocols: Coupling of BnO-PEG5-Boc to a Carboxyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction